N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a novel chemical compound that has recently gained attention in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a benzothiophene ring fused with a benzothiazole ring, and a cyano group attached to the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group.
Formation of Benzothiazole Ring: The benzothiazole ring is formed through a condensation reaction between an o-aminothiophenol and a suitable carbonyl compound.
Coupling of Benzothiophene and Benzothiazole Rings: The final step involves the coupling of the benzothiophene and benzothiazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzothiophene or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface or intracellular receptors, modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide can be compared with other similar compounds, such as:
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a benzothiazole ring.
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide: Contains a phenoxy group instead of a benzothiazole ring.
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-morpholinylsulfonyl)benzamide: Features a morpholinylsulfonyl group, providing different chemical properties.
These comparisons highlight the uniqueness of this compound, particularly its benzothiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H15N3OS2
- Molecular Weight : 353.46 g/mol
- Structural Features : The compound features a benzothiophene ring fused with a benzothiazole moiety and includes a cyano group, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Cyano Group : A nucleophilic substitution reaction replaces a leaving group on the benzothiophene ring with a cyano group.
- Formation of the Benzothiazole Ring : This is accomplished through condensation reactions involving o-aminothiophenol and carbonyl compounds .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
This compound has shown promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549 and H1299).
- Mechanism : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis through modulation of signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- Cytokine Inhibition : It significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
- Mechanism : The reduction in inflammatory markers suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Antibacterial and Antifungal Activities
Similar compounds have demonstrated antibacterial and antifungal efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings in the structure contributes to these activities .
Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives, including this compound. Below are key findings from recent research:
Case Studies
A notable case study involved the evaluation of compound B7 (a derivative related to N-(3-cyano-5-methyl...) which exhibited:
- Inhibition of Cancer Cell Proliferation : Demonstrated significant cytotoxicity against A431 and A549 cells.
- Mechanistic Insights : Flow cytometry analysis revealed that B7 induced apoptosis and arrested the cell cycle at specific phases.
These findings highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and inflammation .
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-10-6-7-14-11(8-10)12(9-19)17(23-14)21-16(22)18-20-13-4-2-3-5-15(13)24-18/h2-5,10H,6-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTBFKGLHFNFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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